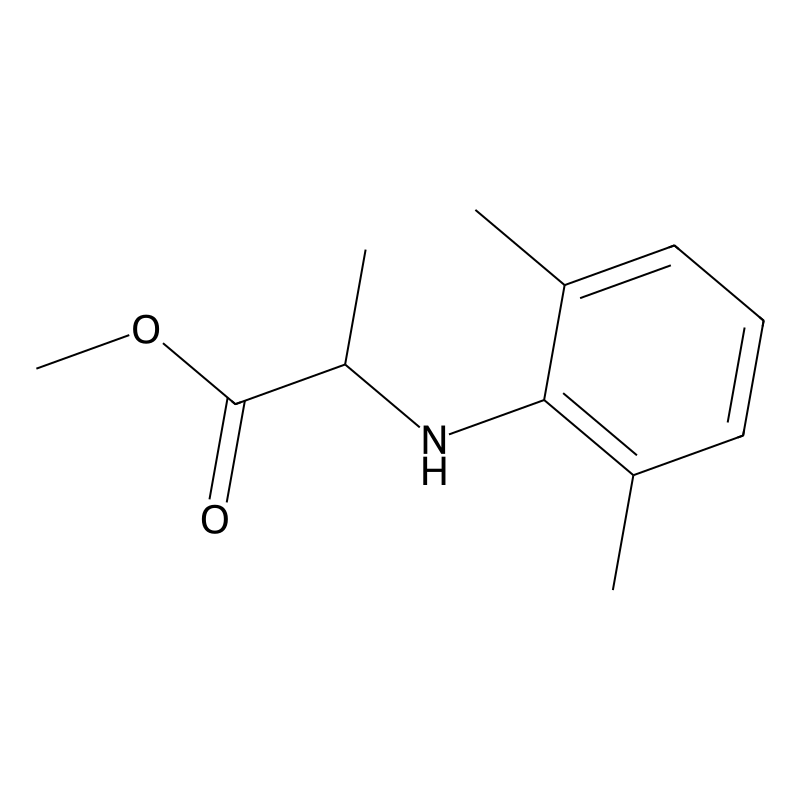Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a chemical compound with the molecular formula and a molecular weight of approximately 207.27 g/mol. It is categorized as an alanine derivative and is primarily recognized for its role as an intermediate in the synthesis of various agrochemicals, notably the fungicide Benalaxyl-d5. The compound appears as a yellow oil and has a boiling point of 98-100 °C at a pressure of 4 Torr. Its solubility in dichloromethane and limited water solubility (208.1 mg/L at 25°C) are notable physical properties .
- Esterification: Reacting with alcohols to form esters.
- Hydrolysis: Breaking down into its constituent parts when treated with water under acidic or basic conditions.
- Transamination: Participating in amino group exchange reactions, which are common in amino acids.
These reactions are significant in the synthesis of more complex compounds, particularly in pharmaceutical and agricultural chemistry.
The synthesis of methyl N-(2,6-dimethylphenyl)-DL-alaninate typically involves the following steps:
- Starting Materials: The process begins with 2,6-dimethylaniline and an appropriate derivative of alanine.
- Esterification Reaction: The reaction between the amino acid derivative and methanol (or another alcohol) under acidic conditions leads to the formation of the methyl ester.
- Purification: The product is purified through recrystallization or distillation to obtain the desired purity levels.
A reference for a detailed synthetic route can be found in Tetrahedron (1996), which outlines methods for synthesizing related compounds .
Methyl N-(2,6-dimethylphenyl)-DL-alaninate serves primarily as an intermediate in the synthesis of agrochemicals, particularly fungicides like Benalaxyl. Its applications extend to:
- Agriculture: As a component in fungicides that protect crops from fungal diseases.
- Pharmaceuticals: Potential precursor for developing new therapeutic agents.
Methyl N-(2,6-dimethylphenyl)-DL-alaninate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benalaxyl | C20H23NO3 | A more complex structure that includes a phenylacetyl group, enhancing its fungicidal activity. |
| Methyl N-(2-methylphenyl)-DL-alaninate | C12H15NO2 | Lacks the additional methyl group on the phenyl ring, potentially altering biological activity. |
| Methyl N-(3,4-dimethoxyphenyl)-DL-alaninate | C13H19NO4 | Contains methoxy groups that may influence solubility and reactivity differently compared to methyl N-(2,6-dimethylphenyl)-DL-alaninate. |
The uniqueness of methyl N-(2,6-dimethylphenyl)-DL-alaninate lies in its specific structural attributes that contribute to its role as a precursor in synthesizing effective agricultural chemicals while maintaining distinct physical and chemical properties compared to its analogs .
XLogP3
GHS Hazard Statements
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








